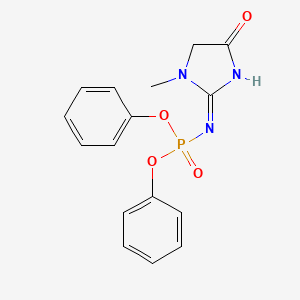
(Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is a complex organic compound with a unique structure that includes both imidazolidinone and phosphoramidate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate typically involves the reaction of diphenylphosphoramidate with a suitable imidazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphoric acid derivative, while reduction could produce a phosphine oxide.
科学的研究の応用
(Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as thermal stability and conductivity.
作用機序
The mechanism of action of (Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Diphenylphosphoramidate: Shares the phosphoramidate functional group but lacks the imidazolidinone moiety.
Imidazolidinone Derivatives: Compounds with similar imidazolidinone structures but different substituents.
Uniqueness
(Z)-Diphenyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is unique due to the combination of both imidazolidinone and phosphoramidate groups in its structure. This dual functionality provides distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H16N3O4P |
|---|---|
分子量 |
345.29 g/mol |
IUPAC名 |
(2Z)-2-diphenoxyphosphorylimino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C16H16N3O4P/c1-19-12-15(20)17-16(19)18-24(21,22-13-8-4-2-5-9-13)23-14-10-6-3-7-11-14/h2-11H,12H2,1H3,(H,17,18,20,21) |
InChIキー |
MYDMKTPAUQWEQV-UHFFFAOYSA-N |
異性体SMILES |
CN\1CC(=O)N/C1=N/P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
正規SMILES |
CN1CC(=O)NC1=NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


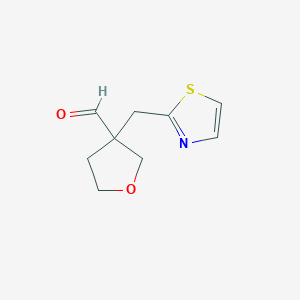
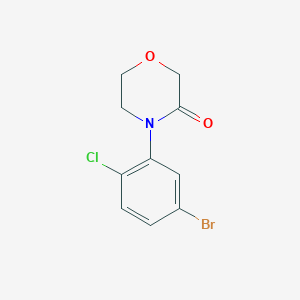
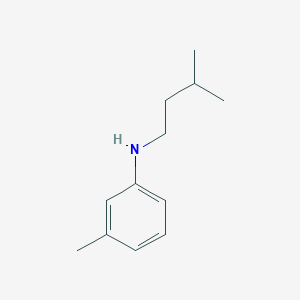
![N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide](/img/structure/B13071007.png)

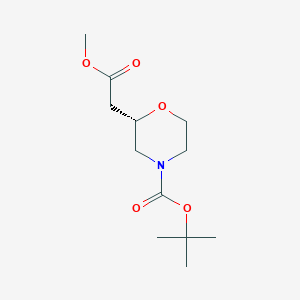
![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13071033.png)
![[3-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13071042.png)

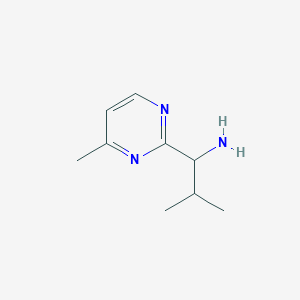
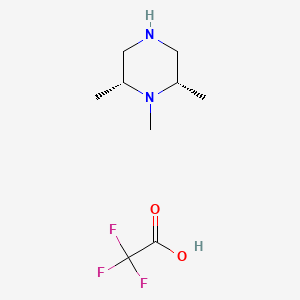
![Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13071065.png)
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)

